molecular formula C14H10F2O3 B6364802 2-(2,5-Difluorophenyl)-5-methoxybenzoic acid CAS No. 1182809-86-4

2-(2,5-Difluorophenyl)-5-methoxybenzoic acid

Cat. No.: B6364802
CAS No.: 1182809-86-4
M. Wt: 264.22 g/mol
InChI Key: LDYHWAHOEOMBHU-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-5-methoxybenzoic acid is an aromatic compound that features both fluorine and methoxy substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)-5-methoxybenzoic acid typically involves the introduction of fluorine atoms and a methoxy group onto a benzoic acid framework. One common method involves the use of electrophilic aromatic substitution reactions to introduce the fluorine atoms, followed by methoxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and conditions is critical to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)-5-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-(2,5-Difluorophenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The fluorine atoms and methoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorobenzoic acid: Lacks the methoxy group, which can affect its reactivity and applications.

    5-Methoxybenzoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    2,5-Difluorophenylacetic acid: Similar structure but with an acetic acid group instead of a benzoic acid group.

Uniqueness

2-(2,5-Difluorophenyl)-5-methoxybenzoic acid is unique due to the presence of both fluorine atoms and a methoxy group on the benzoic acid core. This combination of substituents can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,5-difluorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-9-3-4-10(12(7-9)14(17)18)11-6-8(15)2-5-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYHWAHOEOMBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681222
Record name 2',5'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182809-86-4
Record name 2',5'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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